3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) is a compound that belongs to the class of bicyclic amines. It is characterized by a unique bicyclic structure which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is particularly noted for its role as a reagent in organic synthesis and its biological activities, which are under active investigation.
The compound can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem and BenchChem. Its synthesis typically involves the reaction of 3-methyl-3,6-diazabicyclo[3.2.0]heptane with trifluoroacetic acid under controlled conditions to yield the desired product .
In terms of classification, this compound falls under the category of nitrogen-containing heterocycles, specifically bicyclic amines. Its structural complexity allows it to participate in a variety of chemical reactions, making it valuable in both synthetic and biological contexts.
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) typically involves the following steps:
The process may also involve variations such as using different solvents or adjusting temperatures to optimize yield and purity. Industrial-scale production would require scaling up these methods while maintaining high purity standards .
The molecular structure of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) can be represented as follows:
This structure reveals a bicyclic framework with nitrogen atoms contributing to its basicity and reactivity .
The compound's molecular weight is approximately 246.18 g/mol, which plays a crucial role in its behavior during chemical reactions and interactions with biological systems.
The compound undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes. The specific conditions (temperature, pressure, solvent) are critical for achieving desired outcomes .
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) involves its interaction with biological targets such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of these biomolecules, potentially modulating their activity.
This interaction can lead to changes in biochemical pathways, influencing processes such as neurotransmission and enzyme activity . The exact mechanisms depend on the specific biological context in which the compound is used.
Relevant data indicates that the compound has a boiling point around 200 °C under standard atmospheric pressure .
The applications of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) are diverse:
Research continues into its efficacy and safety profile for potential medicinal applications, highlighting its importance in both academic and industrial settings .
Bridged diazabicyclic compounds emerged as critical pharmacophores in the late 20th century, driven by the need for conformationally restricted molecules to target central nervous system receptors. Early work focused on monocyclic diaza compounds, but their structural flexibility limited receptor selectivity. The fusion of pyrrolidine and azetidine rings into the bicyclo[3.2.0]heptane system created a rigid scaffold that enforced specific pharmacophore orientations [7] [8].
Key advancements occurred when Abbott Laboratories pioneered synthetic routes to 3,6-diazabicyclo[3.2.0]heptane derivatives in the 2000s. Their development of Buchwald-Hartwig amination and reductive methylation protocols enabled efficient N-alkylation of the diazabicyclic core, critical for generating analogs like the 3-methyl derivative [2]. Concurrently, protective group strategies—particularly tert-butoxycarbonyl (Boc) protection of the secondary amine—facilitated further functionalization, as demonstrated in the synthesis of (1S,5S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS: 956276-42-9) [7]. These innovations allowed systematic exploration of structure-activity relationships in neurological targets.
Table 1: Historical Milestones in Diazabicyclic Compound Development
Time Period | Development Focus | Key Advancement |
---|---|---|
1990–2000 | Monocyclic Diazakanes | Preliminary studies on nitrogen positioning effects |
2000–2010 | Bicyclic Ring Fusion Strategies | Development of [3.2.0] heptane bicyclization techniques |
2010–Present | Stereoselective Synthesis | Chiral resolution of (1S,5S) and (1R,5R) enantiomers |
The 3,6-diazabicyclo[3.2.0]heptane core confers three principal advantages in receptor-targeted drug design:
Table 2: Structural Advantages of 3,6-Diazabicyclo[3.2.0]heptane vs. Related Bicyclic Systems
Scaffold | Nitrogen Positions | Rigidity Index | Receptor Binding Affinity (α7-nAChR Kᵢ, nM) |
---|---|---|---|
3,6-Diazabicyclo[3.2.0]heptane | 3,6 | High | 0.5–0.6 |
2,5-Diazabicyclo[2.2.2]octane | 2,5 | Moderate | 8.2 |
1,4-Diazabicyclo[3.2.1]octane | 1,4 | Low | >100 |
Derivatives of 3-methyl-3,6-diazabicyclo[3.2.0]heptane serve as indispensable tools for probing α7 nicotinic acetylcholine receptor function, which is implicated in cognitive processes, schizophrenia, and Alzheimer’s disease. The methylation of the tertiary nitrogen enhances blood-brain barrier permeability while preserving receptor affinity [2] [5].
Radioligand Development: Carbon-11 labeled analogs (e.g., [¹¹C]A-752274) are synthesized via reductive methylation of the desmethyl precursor using [¹¹C]methyl iodide. These compounds exhibit rapid brain uptake in mice (peak at 30 min post-injection) and specific binding in α7-nicotinic acetylcholine receptor-rich regions like the hippocampus (0.6% ID/g) and thalamus (0.9% ID/g). Blockade studies with PHA543613 confirmed α7-nicotinic acetylcholine receptor specificity, showing 33–48% reduced binding in target regions [2] [5].
Biodistribution Profiles: Quantitative whole-body autoradiography in mice reveals distinct accumulation patterns aligned with α7-nicotinic acetylcholine receptor density. The cortex-to-cerebellum and hippocampus-to-cerebellum ratios reach 3.0 and 1.4, respectively, within 90 minutes, providing a window for receptor quantification [5].
Table 3: Neurological Applications of 3-Methyl-3,6-Diazabicyclo[3.2.0]heptane Derivatives
Application | Compound Example | Key Research Finding |
---|---|---|
Positron Emission Tomography | [¹¹C]rac-1 | Specific radioactivity: 444 ± 74 GBq/μmol; cortical uptake ratio: 3.0 |
Receptor Binding Studies | (1R,5R)-A-859261 | α7-nicotinic acetylcholine receptor Kᵢ = 0.5 nM; >100-fold selectivity over 5HT₃ |
Cognitive Function Research | PHA543613 | Dose-dependent blockade of hippocampal [¹¹C]rac-1 binding (33%) |
The ongoing refinement of 3,6-diazabicyclo[3.2.0]heptane derivatives continues to accelerate targeted neurotherapeutic development. Current research focuses on optimizing pharmacokinetic profiles while maintaining subtype selectivity, positioning this scaffold as a cornerstone in CNS drug discovery [2] [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7